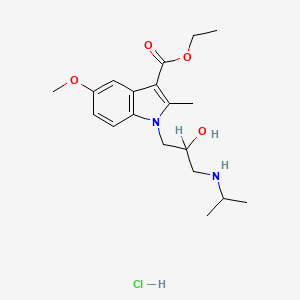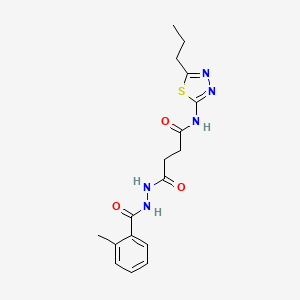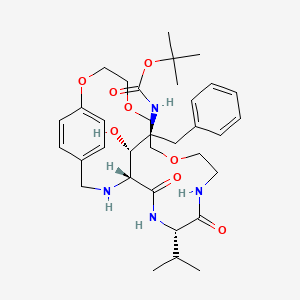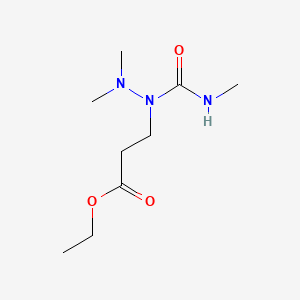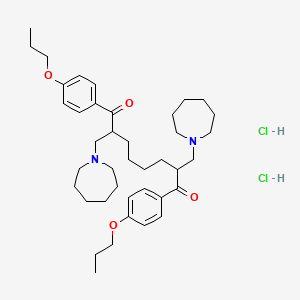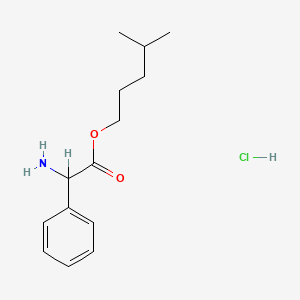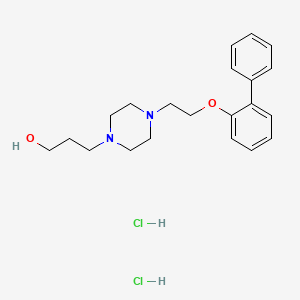
Isothiazolo(5,4-b)pyridine-2(3H)-carboxamide, 4,6-dimethyl-3-oxo-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isothiazolo(5,4-b)pyridine-2(3H)-carboxamide, 4,6-dimethyl-3-oxo-N-phenyl- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isothiazolo(5,4-b)pyridine derivatives typically involves the cyclization of appropriate precursors under specific conditions. For instance, one might start with a pyridine derivative and introduce the isothiazole ring through a series of steps involving nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Isothiazolo(5,4-b)pyridine-2(3H)-carboxamide, 4,6-dimethyl-3-oxo-N-phenyl- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it could be investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine
Medicinally, compounds like this are often explored for their potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.
Industry
Industrially, it might be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity and leading to a biological effect. The molecular pathways involved would be specific to the target and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other isothiazole derivatives or pyridine derivatives with similar functional groups.
Uniqueness
What sets this compound apart might be its specific substitution pattern, which could confer unique biological activities or chemical reactivity.
Conclusion
Isothiazolo(5,4-b)pyridine-2(3H)-carboxamide, 4,6-dimethyl-3-oxo-N-phenyl- is a compound of interest in various fields of research due to its unique structure and potential applications. Further studies and specific literature would provide more detailed insights into its properties and uses.
Propriétés
Numéro CAS |
97248-91-4 |
|---|---|
Formule moléculaire |
C15H13N3O2S |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
4,6-dimethyl-3-oxo-N-phenyl-[1,2]thiazolo[5,4-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H13N3O2S/c1-9-8-10(2)16-13-12(9)14(19)18(21-13)15(20)17-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,20) |
Clé InChI |
XOCBFLDEJGJIJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C(=O)N(S2)C(=O)NC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



